molecular formula C16H17F3N2O2S B2835743 (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile CAS No. 2062707-46-2

(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile

Cat. No.: B2835743
CAS No.: 2062707-46-2
M. Wt: 358.38
InChI Key: YEDVGYZZVZBLNR-GDNBJRDFSA-N
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Description

(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or amides can be formed.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The acrylonitrile moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)phenyl]phenyl}acrylonitrile: Lacks the piperidine ring, which may affect its binding properties.

    (2Z)-2-(methylsulfonyl)-3-{4-[4-(difluoromethyl)piperidin-1-yl]phenyl}acrylonitrile: Contains a difluoromethyl group instead of trifluoromethyl, potentially altering its reactivity and stability.

    (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}propionitrile: Has a propionitrile group instead of acrylonitrile, which may influence its electrophilic properties.

Uniqueness

The presence of both the trifluoromethyl group and the piperidine ring in (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile makes it unique in terms of its potential interactions with biological targets and its stability under various chemical conditions .

Properties

IUPAC Name

(Z)-2-methylsulfonyl-3-[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c1-24(22,23)15(11-20)10-12-2-4-14(5-3-12)21-8-6-13(7-9-21)16(17,18)19/h2-5,10,13H,6-9H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDVGYZZVZBLNR-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(=CC1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C(=C\C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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